molecular formula C22H23N3O3 B10964306 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

2-(2,3-dihydro-1H-inden-5-yloxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Cat. No.: B10964306
M. Wt: 377.4 g/mol
InChI Key: SBROOFHJNSZHED-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-inden-5-yloxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a complex organic compound that features both indene and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide typically involves multiple steps:

    Formation of the Indene Moiety: The indene moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Pyrazole Moiety: The pyrazole ring is often formed via the reaction of hydrazine with a β-diketone or β-ketoester.

    Coupling of Indene and Pyrazole Moieties: The final step involves coupling the indene and pyrazole moieties through an acetamide linkage. This can be achieved using reagents such as acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrazole moiety, potentially converting them to alcohols.

    Substitution: The compound can participate in substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the indene moiety.

    Reduction: Alcohol derivatives of the pyrazole moiety.

    Substitution: Halogenated derivatives of the pyrazole ring.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of both indene and pyrazole moieties suggests that it could interact with biological targets in unique ways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. The pyrazole moiety is known to be present in many biologically active compounds, and the indene moiety could contribute to the compound’s overall activity.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The indene moiety might interact with hydrophobic pockets in proteins, while the pyrazole moiety could form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of indene and pyrazole moieties

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide

InChI

InChI=1S/C22H23N3O3/c1-15-21(22(27)25(24(15)2)18-9-4-3-5-10-18)23-20(26)14-28-19-12-11-16-7-6-8-17(16)13-19/h3-5,9-13H,6-8,14H2,1-2H3,(H,23,26)

InChI Key

SBROOFHJNSZHED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)COC3=CC4=C(CCC4)C=C3

Origin of Product

United States

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